molecular formula C26H25ClFN3O2S B2572157 4-benzoyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215586-20-1

4-benzoyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2572157
CAS No.: 1215586-20-1
M. Wt: 498.01
InChI Key: QZZPTGKYGSBNCU-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a structurally complex molecule featuring a benzamide core linked to a 6-fluorobenzo[d]thiazol-2-yl moiety and a 3-(dimethylamino)propyl substituent. The compound’s design incorporates multiple functional groups:

  • A benzoyl group contributing to aromatic stacking interactions.
  • A 6-fluorobenzo[d]thiazole ring, which introduces electronic effects via fluorine substitution and sulfur-containing heterocyclic rigidity.
  • A hydrochloride salt formulation, likely improving bioavailability.

Properties

IUPAC Name

4-benzoyl-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S.ClH/c1-29(2)15-6-16-30(26-28-22-14-13-21(27)17-23(22)33-26)25(32)20-11-9-19(10-12-20)24(31)18-7-4-3-5-8-18;/h3-5,7-14,17H,6,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZPTGKYGSBNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzoyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₁₅H₁₃ClF N₄O₃S
  • Molecular Weight: 343.4 g/mol

The compound exhibits a range of biological activities primarily attributed to its interactions with specific molecular targets. The benzothiazole moiety is known for its role in inhibiting various enzymes and pathways associated with cancer proliferation and neurodegenerative diseases.

Key Mechanisms:

  • Enzyme Inhibition:
    • The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in cancer progression .
    • It also interacts with acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .
  • Antimicrobial Activity:
    • In vitro studies have indicated that derivatives of benzothiazole exhibit significant antibacterial and antifungal properties, which may extend to this compound .

Biological Activity Data

Activity TypeObserved EffectsReference
Anticancer ActivityInhibits solid tumor cell growth with IC50 values around 1.30 μM
AChE InhibitionPotential to enhance memory and learning through cholinergic modulation
Antimicrobial EffectsEffective against various bacterial strains

Case Studies

  • Anticancer Properties:
    A study evaluated the antiproliferative effects of various benzothiazole derivatives, including the target compound. The results indicated a potent inhibitory effect on HepG2 liver cancer cells, with an IC50 value significantly lower than standard treatments like SAHA, highlighting its potential as an effective anticancer agent .
  • Neuroprotective Effects:
    Research focusing on the neuroprotective properties of benzothiazole derivatives revealed that compounds similar to this compound demonstrated significant protective effects against neuronal injury in models of ischemia/reperfusion injury. This suggests potential applications in neurodegenerative diseases .

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. It has been shown to exhibit significant radical scavenging ability, comparable to established antioxidants.

Compound TAC IC50 (µM) FRAP IC50 (µM)
4-benzoyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride14.00 ± 0.1468.97 ± 0.26
Ascorbic Acid88.12 ± 0.2392.70 ± 0.43
BHT31.76 ± 1.22-

Anticancer Properties

Benzothiazole derivatives, including this compound, have been extensively studied for anticancer effects. It is believed to inhibit specific enzymes and receptors crucial for tumor growth.

  • Mechanism of Action : The compound may induce apoptosis in cancer cell lines through modulation of signaling pathways such as PI3K/Akt and MAPK.
  • In Vitro Studies : Research indicates that this compound can significantly reduce cell viability in various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the effects of several benzothiazole derivatives on cancer cell proliferation. The findings revealed that compounds structurally similar to this one could inhibit cell growth by inducing apoptosis.

Antibacterial and Antifungal Activities

The compound has shown moderate activity against several bacterial and fungal strains, suggesting its potential as a lead candidate for developing new antimicrobial agents.

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
  • Fungal Strains Tested : Candida albicans

Comparison with Similar Compounds

Core Heterocycles

  • Target Compound : Contains a benzo[d]thiazole ring, which is rigid and planar, favoring interactions with hydrophobic binding pockets.
  • Compounds [7–9] () : Feature 1,2,4-triazole-thione cores, which exhibit tautomerism (thione vs. thiol forms) and flexibility .

Substituent Profiles

  • Fluorine Position : The target’s 6-fluoro substitution on the benzothiazole contrasts with the 2,4-difluorophenyl groups in compounds [7–9], which may alter electronic distribution and steric effects .
  • Amino Side Chains: The dimethylaminopropyl group in the target differs from the phenylsulfonyl substituents in compounds [7–9], impacting solubility and charge distribution.

Spectral Characteristics

Key IR and NMR data highlight functional group differences:

Feature Target Compound (Inferred) Compounds [7–9] ()
C=O Stretch ~1660–1680 cm⁻¹ (amide) Absent (replaced by C=S)
C=S Stretch Absent 1247–1255 cm⁻¹
NH Stretch Likely absent (tertiary amine) 3278–3414 cm⁻¹ (thione NH)
Fluorine NMR Shift ~-110 to -120 ppm (C-F in thiazole) ~-115 to -125 ppm (C-F in phenyl)

Key Research Findings

Electronic Effects : Fluorine substitution in the target’s benzothiazole may enhance electron-withdrawing effects compared to difluorophenyl groups in analogs, influencing binding affinity.

Solubility: The dimethylaminopropyl group in the target likely improves aqueous solubility relative to sulfonyl-containing analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what critical parameters affect yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. For example, thiazole derivatives can be synthesized via condensation of substituted benzaldehydes with thiosemicarbazides under reflux in ethanol with glacial acetic acid as a catalyst . Critical parameters include reaction time (e.g., 4 hours for reflux), solvent choice (e.g., 1,4-dioxane or ethanol), and purification methods like column chromatography or recrystallization. Yield optimization may require adjusting molar ratios (e.g., equimolar reactants in ) and catalyst loading (e.g., CuI in click chemistry reactions) .

Q. What analytical techniques confirm structural integrity and purity?

  • Methodological Answer : Essential techniques include:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., 6-fluorobenzo[d]thiazol-2-yl protons resonate at δ 7.2–8.1 ppm) .
  • HPLC : For purity assessment (>98% purity achievable via gradient elution with acetonitrile/water) .
  • FT-IR : Confirms functional groups like C=O (1680–1720 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
  • Elemental Analysis : Discrepancies <0.5% between theoretical and experimental C/H/N values indicate high purity .

Q. How is the hydrochloride salt form characterized, and why is it critical for stability?

  • Methodological Answer : The hydrochloride salt is formed via protonation of the dimethylamino group using HCl in ethanol. Characterization includes:

  • X-ray crystallography : To confirm ionic interactions and crystal packing.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C typical for similar salts) .
  • Solubility Testing : Hydrochloride forms improve aqueous solubility, enhancing bioavailability in pharmacological assays .

Advanced Research Questions

Q. How can coupling efficiency between benzoyl and thiazole moieties be optimized?

  • Methodological Answer : Strategies include:

  • Coupling Reagents : Use HATU or EDCI/HOBt for amide bond formation, reducing side products .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) while maintaining >90% yield .
  • In Situ Monitoring : Employ LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How should discrepancies between theoretical and experimental elemental analysis data be resolved?

  • Methodological Answer : Discrepancies (e.g., C: +0.5%, H: -0.3% in ) may arise from:

  • Hydration/Solvates : Perform Karl Fischer titration to quantify water content.
  • Alternative Characterization : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
  • Recrystallization : Use mixed solvents (e.g., DMSO/water) to remove impurities affecting elemental ratios .

Q. What strategies resolve conflicting bioactivity data across assay systems?

  • Methodological Answer : Contradictory results (e.g., IC50 variability) require:

  • Orthogonal Assays : Combine enzymatic inhibition (e.g., acps-pptase in ) with cell-based viability assays.
  • Physicochemical Profiling : Evaluate logP and plasma protein binding to assess bioavailability differences .
  • Computational Docking : Compare binding poses in different protein conformations (e.g., AutoDock Vina simulations) to explain potency variations .

Q. What functional group modifications enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Fluorine Substitution : The 6-fluoro group on the benzothiazole reduces oxidative metabolism (CYP450 inhibition assays recommended) .
  • Dimethylamino Propyl Chain : Replace with pyrrolidine to mitigate N-demethylation; validate via LC-MS/MS metabolite profiling .
  • Hydrochloride Salt : Improves crystallinity and reduces hygroscopicity, enhancing shelf life .

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